molecular formula C11H11N3 B6269046 N3-phenylpyridine-3,4-diamine CAS No. 92289-37-7

N3-phenylpyridine-3,4-diamine

Cat. No.: B6269046
CAS No.: 92289-37-7
M. Wt: 185.2
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Description

N3-Phenylpyridine-3,4-diamine (C₁₂H₁₃N₃) is a substituted diaminopyridine derivative synthesized via sodium borohydride reduction of (E)-N3-(4-nitrobenzylidene)pyridine-3,4-diamine (2f) . Its molecular structure features a pyridine ring substituted with amino groups at positions 3 and 4, along with a phenyl group at the N3 position (Fig. 1). Key properties include a melting point of 169–171°C and a molecular weight of 199.26 g/mol. Structural confirmation was achieved through IR, ¹H NMR, and elemental analysis .

Figure 1: Structure of this compound.

Properties

CAS No.

92289-37-7

Molecular Formula

C11H11N3

Molecular Weight

185.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Pyridine Ring Amination: One common method involves the amination of a pyridine ring. This can be achieved by reacting pyridine with ammonia or amines under suitable conditions.

    Phenyl Substitution: The phenyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a phenylboronic acid reacts with a halogenated pyridine in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of N3-phenylpyridine-3,4-diamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N3-phenylpyridine-3,4-diamine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of the amino groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridines.

Scientific Research Applications

N3-phenylpyridine-3,4-diamine has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.

    Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of N3-phenylpyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations in N3-Substituted Diaminopyridines

A series of N3-arylpyridine-3,4-diamine derivatives were synthesized by introducing substituents (e.g., methoxy, chloro, bromo) to the phenyl ring (Table 1) . These modifications influence physicochemical properties such as melting points and molecular weight:

Compound Substituent Molecular Formula Melting Point (°C) Reference
N3-Phenyl (4a) None C₁₂H₁₃N₃ 169–171
N3-(4-Methoxyphenyl) (4b) 4-OCH₃ C₁₃H₁₅N₃O 132–134
N3-(4-Chlorophenyl) (4c) 4-Cl C₁₂H₁₂ClN₃ 162–164
N3-(2-Chlorophenyl) (4d) 2-Cl C₁₂H₁₂ClN₃ 157–159
N3-(4-Bromophenyl) (4e) 4-Br C₁₂H₁₂BrN₃ 170–171

Key Observations:

  • Electron-donating groups (e.g., methoxy) reduce melting points compared to the parent compound (4a), likely due to decreased crystallinity .
  • Halogen substituents (Cl, Br) increase molecular weight and slightly elevate melting points, with 4-bromo derivative (4e) matching 4a’s melting point .

Comparison with Alkyl-Substituted Analogs

N3-Ethylpyridine-2,3-diamine (C₇H₁₁N₃) shares structural similarities but differs in substitution position (2,3-diamine vs. 3,4-diamine) and alkyl vs. aryl groups . Its molecular weight (137.18 g/mol) is lower than 4a, reflecting the smaller ethyl group. No melting point data is provided, but alkyl chains typically reduce rigidity compared to aromatic substituents.

Parent Compound: 3,4-Diaminopyridine

The unsubstituted 3,4-diaminopyridine (C₅H₈N₃, CAS 54-96-6) lacks the N3-phenyl group, resulting in a simpler structure and lower molecular weight (110.14 g/mol) . It is a known pharmaceutical intermediate (e.g., for neuromuscular agents) and serves as the core scaffold for derivatives like 4a .

Complex Derivatives with Extended Functionality

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